molecular formula C9H12INO B7936645 5-Iodo-2-isopropoxyaniline

5-Iodo-2-isopropoxyaniline

Cat. No.: B7936645
M. Wt: 277.10 g/mol
InChI Key: ZGGYZBDOSDRQGU-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropoxyaniline: is an aromatic compound with the molecular formula C9H12INO It is characterized by the presence of an iodine atom at the 5th position and an isopropoxy group at the 2nd position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropoxyaniline typically involves the iodination of 2-isopropoxyaniline. One common method is the direct iodination using iodine and an oxidizing agent such as sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures to prevent over-iodination and to ensure high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Anilines: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can enhance the compound’s binding affinity to its target by forming halogen bonds .

Comparison with Similar Compounds

    5-Iodo-2-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Bromo-2-isopropoxyaniline: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 5-Iodo-2-isopropoxyaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The isopropoxy group also provides steric hindrance, affecting the compound’s overall properties .

Properties

IUPAC Name

5-iodo-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGYZBDOSDRQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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